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molecular formula C11H11N3O2 B8667599 4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile

4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile

Cat. No. B8667599
M. Wt: 217.22 g/mol
InChI Key: BADWXRONIXUQIM-UHFFFAOYSA-N
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Patent
US07030139B2

Procedure details

Following the general procedure 2B, 733 mg (4.42 mmol) of 4-fluro-3-nitrobenzonitrile in 80% aqueous ethanol (20 mL) was added cyclopropylmethylamine (377 mg, 5.3 mmol) at room temperature. The mixture was stirred at 60° C. for 3 h before work-up. The crude product (920 mg, 96%) was used for the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 8.52 (s, 1H), 8.51–8.47 (br, 1H), 7.59 (d, J=8.4 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 3.22–3.20 (m, 2H), 1.25–1.15 (m, 1H), 0.73–0.59 (m, 2H), 0.42–0.35 (m, 2H). MS (ESI) [2×(M+H)+]: 436.
Quantity
733 mg
Type
reactant
Reaction Step One
Quantity
377 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH:13]1([CH2:16][NH2:17])[CH2:15][CH2:14]1>C(O)C>[CH:13]1([CH2:16][NH:17][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=2[N+:10]([O-:12])=[O:11])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
733 mg
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
377 mg
Type
reactant
Smiles
C1(CC1)CN
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 3 h before work-up
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product (920 mg, 96%) was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(CC1)CNC1=C(C=C(C#N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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